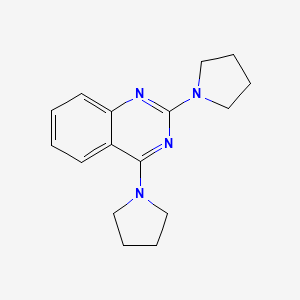![molecular formula C8H10N4O2 B1198650 Caffeine,[1-methyl-14c] CAS No. 77196-81-7](/img/structure/B1198650.png)
Caffeine,[1-methyl-14c]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caffeine, also known as 1,3,7-trimethylxanthine, is a central nervous system stimulant belonging to the methylxanthine class. It is widely consumed in beverages such as coffee, tea, and energy drinks. The compound is known for its ability to increase alertness and reduce fatigue. Caffeine,[1-methyl-14c] is a radiolabeled form of caffeine used in scientific research to study its metabolism and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Caffeine can be synthesized through various methods, including the methylation of xanthine derivatives. One common synthetic route involves the methylation of theobromine (3,7-dimethylxanthine) using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of caffeine often involves the extraction from natural sources such as coffee beans, tea leaves, and kola nuts. The extraction process typically includes steps like solvent extraction, crystallization, and purification. Supercritical carbon dioxide extraction is also used for decaffeination and caffeine isolation.
Chemical Reactions Analysis
Types of Reactions
Caffeine undergoes various chemical reactions, including:
Oxidation: Caffeine can be oxidized to form 1,3,7-trimethyluric acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Methylation and demethylation reactions are common, where methyl groups are added or removed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Methylation: Methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Demethylation: Enzymatic demethylation using N-demethylase enzymes.
Major Products
Oxidation: 1,3,7-trimethyluric acid.
Methylation: Theobromine and paraxanthine.
Demethylation: Theobromine and paraxanthine.
Scientific Research Applications
Caffeine,[1-methyl-14c] is extensively used in scientific research to study its metabolism, pharmacokinetics, and biological effects. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of caffeine metabolism.
Biology: Investigates the effects of caffeine on cellular processes and its interaction with various biomolecules.
Medicine: Studies the pharmacokinetics of caffeine in different populations, including its absorption, distribution, metabolism, and excretion.
Industry: Used in the development of caffeine-containing products and in quality control processes.
Mechanism of Action
Caffeine exerts its effects primarily by antagonizing adenosine receptors in the brain. By blocking the binding of adenosine, caffeine prevents the onset of drowsiness and promotes wakefulness. Additionally, caffeine increases the release of neurotransmitters such as dopamine and norepinephrine, enhancing alertness and cognitive performance. It also inhibits phosphodiesterase, leading to increased levels of cyclic AMP, which further stimulates cellular activity.
Comparison with Similar Compounds
Caffeine is chemically related to other methylxanthines such as theobromine and theophylline. These compounds share similar structures but differ in their methylation patterns:
Theobromine: 3,7-dimethylxanthine, found in chocolate.
Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases like asthma.
Paraxanthine: 1,7-dimethylxanthine, a major metabolite of caffeine in the human body.
Caffeine is unique in its widespread use as a stimulant and its extensive presence in various beverages and foods. Its ability to cross the blood-brain barrier and its potent effects on the central nervous system make it distinct from other methylxanthines.
Properties
CAS No. |
77196-81-7 |
|---|---|
Molecular Formula |
C8H10N4O2 |
Molecular Weight |
196.18 g/mol |
IUPAC Name |
3,7-dimethyl-1-(114C)methylpurine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i3+2 |
InChI Key |
RYYVLZVUVIJVGH-YZRHJBSPSA-N |
SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Isomeric SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)[14CH3] |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Key on ui other cas no. |
77196-81-7 |
Synonyms |
1-methylcaffeine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



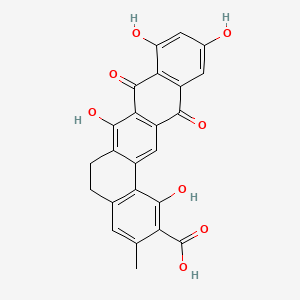
![1-ethyl-N-[(4-methoxyphenyl)methyl]-5-benzimidazolamine](/img/structure/B1198572.png)
![(5S,8R,10S,13R,14S)-5,14-dihydroxy-3-(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1198574.png)
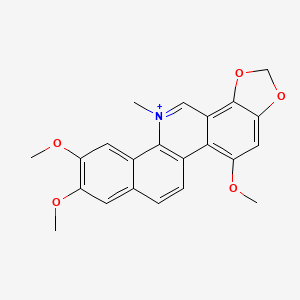
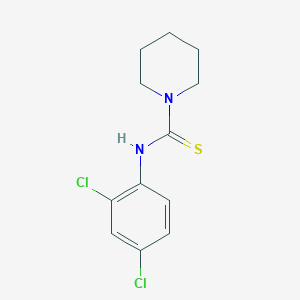
![2-(sec-Butylamino)-N-(4-(5-(2-(sec-butylamino)acetamido)benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B1198578.png)
![2-[[2-(3,5-dimethyl-1-pyrazolyl)-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-4-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1198580.png)
![N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-furancarboxamide](/img/structure/B1198581.png)
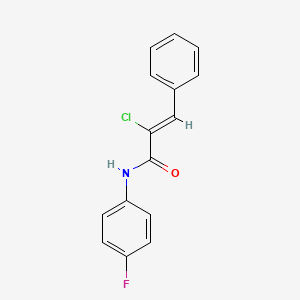
![(4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one](/img/structure/B1198583.png)


